molecular formula C12H16F3N5 B11749945 N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11749945
M. Wt: 287.28 g/mol
InChI Key: KIDXMXVTEVCLPU-UHFFFAOYSA-N
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Description

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound that features a pyrazole ring substituted with a trifluoromethyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One practical method involves starting with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes a series of reactions including condensation, acylation, cyclization, and hydrolysis . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale synthesis of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets . The compound may modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and isopropyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H16F3N5/c1-8(2)20-11(4-5-17-20)16-7-9-6-10(12(13,14)15)18-19(9)3/h4-6,8,16H,7H2,1-3H3

InChI Key

KIDXMXVTEVCLPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC(=NN2C)C(F)(F)F

Origin of Product

United States

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